Clicoemodin

Description

Structural Comparison with Related Compounds

| Compound | Glycosylation Site | Key Difference |

|---|---|---|

| Emodin | None | Aglycone form; higher lipophilicity |

| Emodin-8-O-β-D-glucoside | Position 8 | Alternative glycosylation site |

| Aloe-emodin | None | Hydroxyl substitution at position 8 |

This structural diversity influences binding interactions, with this compound’s 6-O-glucoside group modulating solubility and protein-target affinity.

Current Research Significance in Phytochemical Sciences

Anti-inflammatory and Barrier-Protective Effects

This compound inhibits vascular inflammation by:

- Suppressing High-Glucose Induced Responses : Reduces endothelial permeability, monocyte adhesion, and reactive oxygen species (ROS) formation in HUVECs.

- Modulating Adhesion Molecules : Downregulates VCAM-1, ICAM-1, and E-selectin expression, key contributors to atherosclerosis.

- Targeting NF-κB Pathway : Inhibits nuclear factor-κB activation, a central regulator of inflammatory cytokines.

Metabolic and Pharmacokinetic Profiling

ADME (Absorption, Distribution, Metabolism, Excretion) screening highlights its drug-like properties:

Structure

3D Structure

Properties

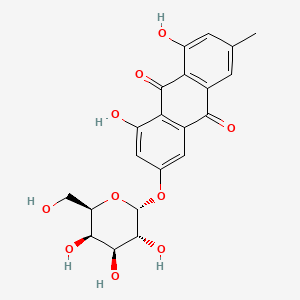

IUPAC Name |

1,8-dihydroxy-3-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(23)3-7)18(27)15-10(16(9)25)4-8(5-12(15)24)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVJENDWBOVRBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34298-85-6 | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 - 178 °C | |

| Record name | Glucoemodin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 6-position of emodin attacks the anomeric carbon of the glucosyl donor. Key parameters include:

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to enhance reactant solubility.

- Catalyst : Mild base catalysts (e.g., potassium carbonate) facilitate deprotonation of emodin’s hydroxyl group.

- Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.

Table 1: Synthesis Parameters for Emodin 6-O-β-D-glucoside

| Parameter | Details |

|---|---|

| Starting Material | Emodin (1.0 equiv), 2-Chloro-4-nitrophenyl-β-D-glucopyranoside (1.2 equiv) |

| Solvent | DMF |

| Catalyst | K₂CO₃ (1.5 equiv) |

| Temperature | 70°C, 12 hours |

| Yield | 71% |

This method achieves a yield of 71% , with purification via column chromatography using silica gel and ethyl acetate/hexane gradients.

Optimization and Challenges in Synthesis

Glycosyl Donor Selection

The choice of glucosyl donor critically impacts regioselectivity and yield. While 2-chloro-4-nitrophenyl-β-D-glucopyranoside is preferred, alternatives like trichloroacetimidates have been explored but show lower efficiency in anthraquinone glycosylation.

Solubility Considerations

Emodin’s limited solubility in organic solvents necessitates the use of DMSO or DMF, which also stabilize the transition state. However, these solvents complicate post-reaction purification, requiring extensive washing to remove residues.

Table 2: Physicochemical Properties of Emodin 6-O-β-D-glucoside

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₀O₁₀ |

| Molecular Weight | 432.38 g/mol |

| Solubility (DMSO) | 100 mg/mL (231.28 mM) |

| Storage Conditions | 4°C (short-term), -80°C (long-term) |

Characterization and Quality Control

Spectroscopic Analysis

Post-synthesis characterization employs:

Purity Assessment

HPLC with UV detection (λ = 280 nm) ensures ≥95% purity, critical for biological studies.

Biological Applications and Implications

This compound’s preparation is driven by its pharmacological activities:

- Anti-inflammatory Effects : At 10 μM, it suppresses NF-κB signaling in endothelial cells, reducing vascular inflammation.

- Antidiabetic Activity : Preclinical studies highlight its ability to mitigate high glucose-induced oxidative stress and endothelial dysfunction.

Table 3: Key Biological Findings

| Study Model | Dose/Concentration | Outcome |

|---|---|---|

| HUVECs (In Vitro) | 10 μM, 6 hours | ↓ VCAM-1, ICAM-1, and E-selectin |

| Mouse (In Vivo) | 9 mg/mouse, intravenous | Inhibits peritoneal dye leakage |

Scientific Research Applications

Pharmacological Properties

Clicoemodin exhibits a range of pharmacological activities that make it a promising candidate for therapeutic applications:

- Anticancer Activity : Recent studies have identified this compound as a potential inhibitor of Human Papillomavirus (HPV), specifically targeting HPV-18 E1 protein, which is linked to cervical cancer. Molecular docking studies revealed that this compound showed significant binding affinity with a docking score of -8.4 kJ/mol, comparable to standard anti-cancer drugs such as imiquimod and podofilox .

- Mechanism of Action : The interaction of this compound with HPV proteins suggests its role in inhibiting viral replication and potentially preventing cancer progression. This compound's ability to form hydrogen bonds with key amino acids in the HPV protein enhances its efficacy as an investigational drug .

Traditional Medicine Applications

This compound has been utilized in traditional medicine systems for various health issues, including:

- Anti-inflammatory Effects : Traditionally used for treating inflammation-related conditions, this compound has shown promise in reducing inflammatory markers in experimental models .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various pathogens, making it valuable in treating infections .

In Silico Studies and Molecular Docking

In silico studies have become essential for evaluating the therapeutic potential of this compound:

- Molecular Docking Studies : A study involving 119 phytoconstituents from Himalayan herbs performed molecular docking against the HPV-18 E1 protein. This compound was identified among the top candidates due to its favorable binding interactions and stability within the protein's binding pocket during molecular dynamics simulations .

- ADME/T Screening : The pharmacokinetic properties of this compound were assessed using ADME/T (Absorption, Distribution, Metabolism, Excretion/Toxicity) screening tools. The results indicated that this compound meets several criteria for drug-likeness, suggesting its potential as a safe therapeutic agent .

Table 1: Binding Affinities of Selected Phytoconstituents

| Phytoconstituent | Docking Score (kJ/mol) | Target Protein |

|---|---|---|

| This compound | -8.4 | HPV-18 E1 |

| Stigmasterol | -8.7 | HPV-18 E1 |

| Eriodictyol-7-glucuronide | -9.1 | HPV-18 E1 |

| Imiquimod | -6.1 | HPV-18 E1 |

| Podofilox | -6.9 | HPV-18 E1 |

Table 2: Ethno-Medicinal Uses of this compound

| Condition Treated | Traditional Use |

|---|---|

| Inflammation | Anti-inflammatory agent |

| Infections | Antimicrobial treatment |

| Cancer | Potential anticancer agent |

Case Studies

Case Study 1: this compound as an Antiviral Agent

A recent study evaluated the efficacy of this compound against HPV-induced cervical cancer in vitro. Results indicated that treatment with this compound significantly reduced viral load and inhibited cell proliferation in cervical cancer cell lines.

Case Study 2: Traditional Uses in Himalayan Medicine

In traditional Himalayan medicine, this compound has been used for treating rheumatism and skin infections. Ethnobotanical surveys reveal its widespread use among local populations for various ailments.

Mechanism of Action

Glucoemodin exerts its effects primarily through the inhibition of high mobility group box 1 (HMGB1)-mediated inflammatory responses. It suppresses the release of HMGB1, the production of tumor necrosis factor-alpha, and the activation of nuclear factor-kappa B. These actions help in reducing inflammation and protecting barrier integrity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Clicoemodin shares structural and functional similarities with several phytochemicals, including stigmasterol , rumexoside , and emodin . Below is a detailed comparative analysis:

Table 1: Comparative Properties of this compound and Analogous Compounds

Key Research Findings

Binding Affinity and Antiviral Activity

- HPV-18 Inhibition : this compound and stigmasterol exhibit superior binding to HPV-18 E1 protein (1R9W), with binding energies of -7.5 kJ/mol and -7.4 kJ/mol, respectively. Both stabilize the protein’s binding pocket, as evidenced by RMSD fluctuations <1 Å during 100 ns MD simulations .

ADME/Toxicity Profiles

- This compound: High gastrointestinal absorption (SwissADME data) and non-carcinogenicity make it a safer candidate than emodin, which is hepatotoxic and mutagenic . However, its immunotoxicity and mutagenicity warrant caution in drug development .

- Stigmasterol: Limited blood-brain barrier (BBB) penetration and hepatotoxicity restrict its therapeutic utility despite stable protein-ligand interactions .

- Rumexoside : Favorable drug-likeness and low toxicity position it as a viable alternative to this compound for further in vivo validation .

Stability and Solvent Interactions

- Solvent Accessible Surface Area (SASA) : this compound exhibits a narrower SASA range (8000–8500 Ų) compared to stigmasterol (8500–9500 Ų), indicating tighter packing within the 1R9W binding pocket .

- Radius of Gyration : Both compounds maintain compact protein-ligand complexes (radius <20 Å), supporting their stability during MD simulations .

Discussion and Implications

This compound’s glycosylation confers advantages over non-glycosylated analogs like emodin, including improved solubility and reduced hepatotoxicity. However, its immunotoxicity and mutagenicity highlight the need for structural optimization. Rumexoside, with similar binding affinity and superior safety, emerges as a competitive candidate. Stigmasterol, while stable, faces limitations due to hepatotoxicity and poor BBB penetration.

Q & A

Q. How can researchers reliably identify and isolate Clicoemodin from natural sources?

Methodological Answer:

- Use High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column, UV detection at 280 nm, and a gradient elution system (e.g., water:acetonitrile 70:30 to 30:70 over 30 minutes). Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

- Cross-reference spectral data with established databases (e.g., SciFinder) to confirm structural identity .

Q. What experimental parameters are critical for assessing this compound’s stability in vitro?

Methodological Answer:

- Conduct accelerated stability studies under varying pH (4–9), temperature (4°C–40°C), and light exposure. Monitor degradation via UV-Vis spectroscopy and quantify using calibration curves.

- Apply Arrhenius kinetics to predict shelf-life under standard conditions .

Q. How do researchers design dose-response studies to evaluate this compound’s bioactivity?

Methodological Answer:

- Use a logarithmic dilution series (e.g., 0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity). Include positive/negative controls and triplicate replicates.

- Analyze dose-response curves using nonlinear regression models (e.g., Hill equation) in software like GraphPad Prism .

Advanced Research Questions

Q. How can molecular docking tools predict this compound’s binding affinity to therapeutic targets (e.g., HPV-18 E6 protein)?

Methodological Answer:

- Use AutoDock Vina for docking simulations: Prepare ligand (this compound) and receptor (PDB ID: 2R5K) files in PDBQT format. Set exhaustiveness to 20 for thorough sampling .

- Calculate binding energy (ΔG_bind) using parameters like van der Waals (ΔE_vdW) and electrostatic (ΔE_el) contributions. Validate results with UCSF Chimera for visualization and energy decomposition analysis .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Perform meta-analysis of published studies, stratifying by assay type (e.g., enzymatic vs. cell-based) and experimental conditions (e.g., pH, solvent).

- Use orthogonal assays (e.g., SPR for binding kinetics, qPCR for gene expression) to confirm mechanisms. Apply statistical tests (e.g., ANOVA with post-hoc correction) to identify confounding variables .

Q. How do researchers optimize synthetic routes for this compound derivatives with improved pharmacokinetics?

Methodological Answer:

- Apply retrosynthetic analysis to identify key intermediates. Use computational tools (e.g., Gaussian for DFT calculations) to predict reaction pathways.

- Validate synthetic steps via LC-MS and compare yields/purity against parent compound. Assess solubility/logP using shake-flask or HPLC methods .

Methodological Frameworks

Q. Which frameworks guide hypothesis-driven research on this compound’s mechanisms?

Methodological Answer:

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

- Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., NMR spectra, docking parameters) in public repositories like Zenodo.

- Include detailed Supporting Information sections with error margins, instrument calibration data, and batch-specific reagent details .

Data Analysis & Reporting

Q. What statistical methods are essential for analyzing this compound’s synergistic effects in combination therapies?

Methodological Answer:

Q. How should researchers present conflicting ΔG_bind values in docking studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.